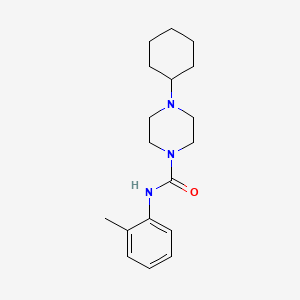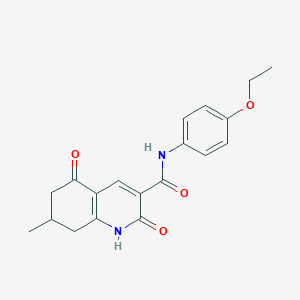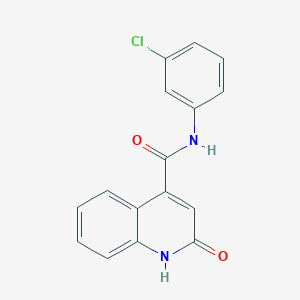![molecular formula C21H23N3O B5321411 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline, also known as BPIP, is a chemical compound that belongs to the quinoxaline family. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to be a potent and selective inhibitor of the norepinephrine transporter, which is a protein that plays a crucial role in the regulation of norepinephrine levels in the brain.
Mécanisme D'action
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline exerts its effects by binding to the dopamine and norepinephrine transporters and preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine from neuronal cells, as well as increase the firing rate of dopaminergic and noradrenergic neurons. In vivo studies have shown that this compound can increase locomotor activity and induce hyperactivity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these transporters in neuronal function. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects on other neurotransmitter transporters, which can complicate the interpretation of results. Additionally, this compound has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline. One area of interest is the development of more selective inhibitors of the dopamine and norepinephrine transporters, which could help to clarify the specific roles of these transporters in neuronal function. Another area of interest is the use of this compound as a tool for studying the effects of dopamine and norepinephrine on behavior and cognition in animal models. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological and psychiatric disorders that are associated with dysregulation of dopamine and/or norepinephrine signaling.
Méthodes De Synthèse
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline can be synthesized using a multi-step process involving the reaction of 4-bromo-1-piperidine and 2,3-dichloroquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzyl alcohol and sodium hydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-5-17(6-3-1)16-25-19-9-13-24(14-10-19)15-18-7-4-8-20-21(18)23-12-11-22-20/h1-8,11-12,19H,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAAFJVWICEYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)